5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
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Overview
Description
Volicitin is a hydroxy fatty acid.
Scientific Research Applications
Biosynthesis Precursor : 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, is central in photosynthesis, oxygen transport, and electron transport. This study describes a scheme to prepare isotopomers of this compound (Shrestha‐Dawadi & Lugtenburg, 2003).
HIV-Protease Assay : An amino acid derivative was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates, useful in detecting HIV-protease activity (Badalassi, Nguyen, Crotti & Reymond, 2002).
Enzymatic Oxidation in Algae : In the red alga Lithothamnion corallioides, enzymatic oxidation of certain acids, similar to the structure of the compound , leads to the formation of conjugated tetraene fatty acids and bis allylic hydroxy acids, revealing complex enzymatic pathways (Hamberg, 1993).
Tyrosinase Inhibition in Pineapple : In pineapple fruit, sulfur-containing compounds structurally similar to 5-amino-2-[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid showed inhibitory activities against tyrosinase, potentially contributing to anti-browning effects and skin whitening applications in cosmetics (Zheng et al., 2010).
Synthesis and Characterization : Various studies focus on the synthesis and characterization of derivatives and isotopomers of amino acids like 5-amino-4-oxopentanoic acid, exploring different methods and applications in biochemistry and pharmaceutical research. These studies contribute to understanding the versatility and potential uses of these compounds in scientific research (Burger, Rudolph, Neuhauser & Gold, 1992).
properties
Product Name |
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |
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Molecular Formula |
C23H38N2O5 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13- |
InChI Key |
YDUZXFXPORORCL-XAFOFORCSA-N |
Isomeric SMILES |
CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |
Canonical SMILES |
CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |
synonyms |
N-(17-hydroxylinolenoyl)glutamine volicitin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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